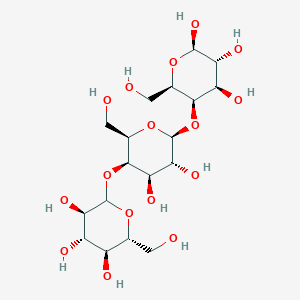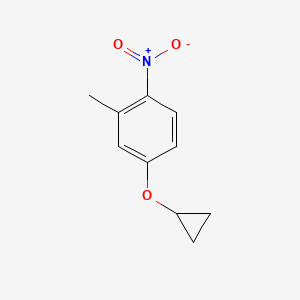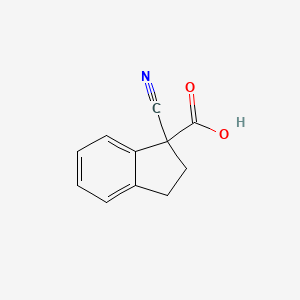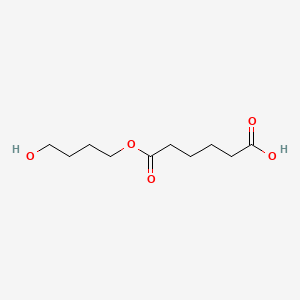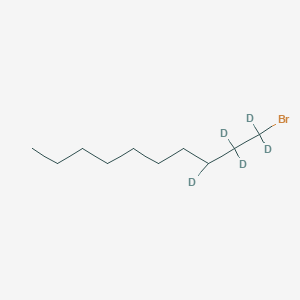
1-Bromo-1,1,2,2,3-pentadeuteriodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromoalkanes similar to 1-Bromo-1,1,2,2,3-pentadeuteriodecane typically involves the use of halogenation reactions. For instance, 1-bromododecane can be synthesized from potassium bromide and n-dodecyl alcohol using concentrated sulfuric acid as a catalyst, showcasing the general approach to synthesizing brominated hydrocarbons through halogenation of alcohols under acidic conditions (Heng, 2007).
Molecular Structure Analysis
The molecular structure of bromoalkanes, including 1-Bromo-1,1,2,2,3-pentadeuteriodecane, is characterized by the presence of a bromine atom attached to an alkyl chain. The structure and reactivity of a 1-bromoalumole, as an example of brominated compounds, underline the potential of bromoalkanes for functionalization and further chemical transformations (Wasano et al., 2014).
Chemical Reactions and Properties
Bromoalkanes participate in various chemical reactions, including substitution and elimination reactions, due to the presence of the reactive bromine atom. The synthesis and reactivity of 1-bromo-1-lithioethene, for example, demonstrate the utility of bromoalkanes in organic synthesis, where they undergo clean addition reactions with aldehydes and ketones to afford valuable intermediates (Novikov & Sampson, 2005).
Physical Properties Analysis
The physical properties of bromoalkanes, such as 1-Bromo-1,1,2,2,3-pentadeuteriodecane, depend on the molecular weight, degree of bromination, and the presence of deuterium atoms. These properties can influence the compound's boiling point, density, and solubility in organic solvents. Detailed studies on similar compounds provide insights into how these factors affect the physical characteristics of bromoalkanes.
Chemical Properties Analysis
The chemical properties of 1-Bromo-1,1,2,2,3-pentadeuteriodecane, like those of other bromoalkanes, are significantly influenced by the bromine atom, which imparts reactivity towards nucleophilic substitution and elimination reactions. The synthesis and solvolysis of 1-bromobicyclo[1.1.1]pentane highlight the reactivity patterns of brominated compounds under various conditions (Della & Taylor, 1990).
Aplicaciones Científicas De Investigación
Synthesis and Reagent Applications
- 1-Bromo-1,1,2,2,3-pentadeuteriodecane can be used in the synthesis of various compounds. For instance, 1-bromo-1-lithioethene is reported as a practical reagent for the efficient preparation of 2-bromo-1-alken-3-ols, offering moderate to excellent yields. This reagent undergoes clean 1,2-addition with a range of aldehydes and ketones at low temperatures, yielding bromoallylic alcohol adducts with significant potential as synthetic building blocks (Novikov & Sampson, 2003).
Molecular Structure Analysis
- The molecular structures of compounds like 1-bromo-pentaborane(9) have been studied using electron diffraction and computational methods. Such studies highlight the minimal electronic and steric effects of halogen substitution on the borane cage, even when the compound has multiple bromine atoms (Greatrex et al., 2004).
Host-Guest Self-Assembly Studies
- Host-guest self-assemblies involving molecules like 1-bromohexadecane have been explored to understand solvent effects on self-assembly. Such studies utilize scanning tunneling microscopy to observe different morphologies of host-guest systems and the formation of strong halogen bonds between host and guest molecules, indicating the influence of solvent adsorption and guest molecule participation in the self-assembly process (Wu et al., 2018).
Ring Expansion and Chemical Transformations
- Ring expansion processes, like the transformation of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showcase the insertion of alkyne molecules into Al-C bonds, forming compounds with Br-bridged dimers and nine-membered rings. Such studies also provide insights into the reaction mechanisms and key intermediates, further elucidated by deuterium-labeling experiments and DFT calculations (Agou et al., 2015).
Safety And Hazards
Direcciones Futuras
There is no specific information available on the future directions of 1-Bromo-1,1,2,2,3-pentadeuteriodecane. However, similar compounds are often used in research to develop new materials and therapeutic agents8.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature.
Propiedades
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuteriodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-UQJCUSATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2,3-pentadeuteriodecane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
